4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a methyl group and an amine group attached to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves a multi-step reaction sequence. One common synthetic route starts with the preparation of 3-fluoro-4-methoxyacetophenone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amine group.
Preparation of 3-fluoro-4-methoxyacetophenone: This intermediate can be synthesized via a Friedel-Crafts acylation reaction, where o-fluoroanisole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the pyrazole ring: The 3-fluoro-4-methoxyacetophenone undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly anti-inflammatory and anticancer agents.
Biochemistry: It is used as a building block in the synthesis of bioactive molecules and enzyme inhibitors.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyacetophenone: A precursor in the synthesis of the target compound, used in the preparation of various chalcone derivatives.
4-fluoro-3-methoxybenzaldehyde: Another fluorinated aromatic compound with similar structural features.
3-fluoro-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions to introduce the fluorinated phenyl group.
Uniqueness
4-(3-fluoro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is unique due to the combination of its fluorinated aromatic ring and pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
1290674-65-5 |
---|---|
Molecular Formula |
C11H12FN3O |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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